What is the chemical structure and molecular weight of 2-Ethoxy-benzenepropanol
What is the chemical structure and molecular weight of 2-Ethoxy-benzenepropanol
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthetic pathways related to 2-Ethoxy-benzenepropanol. Due to the ambiguity in the common name, this document will primarily focus on the most likely structural isomer, 3-(2-ethoxyphenyl)propan-1-ol , for which a plausible synthetic route and expected analytical characterization are detailed. Furthermore, this guide will present available data for a well-characterized isomer, 2-Ethoxy-3-phenylpropan-1-ol , to offer a comparative analysis and a broader understanding of this class of compounds. This document is intended to serve as a valuable resource for professionals in research and drug development by providing foundational chemical knowledge, outlining experimental methodologies, and discussing the potential applications of these molecules.
Introduction and Structural Elucidation
The nomenclature "2-Ethoxy-benzenepropanol" lacks the specific locants required for unambiguous structural assignment. Based on IUPAC naming conventions, it is most logically interpreted as a propanol molecule substituted with a 2-ethoxyphenyl group. Assuming a primary alcohol, the most probable structure is 3-(2-ethoxyphenyl)propan-1-ol .
While this specific isomer is not extensively documented in readily accessible chemical databases, its precursor, 3-(2-ethoxyphenyl)propanoic acid, is a known compound. This allows for the postulation of a reliable synthetic pathway to the target alcohol.
For comparative purposes, this guide will also discuss the isomer 2-Ethoxy-3-phenylpropan-1-ol , which has a documented entry in the PubChem database and provides a basis for understanding the physicochemical properties of this molecular framework.
Core Compound: 3-(2-ethoxyphenyl)propan-1-ol
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Systematic Name: 3-(2-ethoxyphenyl)propan-1-ol
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Molecular Formula: C₁₁H₁₆O₂
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Molecular Weight: 180.24 g/mol
Isomeric Compound: 2-Ethoxy-3-phenylpropan-1-ol
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Systematic Name: 2-Ethoxy-3-phenylpropan-1-ol
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PubChem CID: 20327497[1]
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Molecular Formula: C₁₁H₁₆O₂[1]
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Molecular Weight: 180.24 g/mol [1]
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for 3-(2-ethoxyphenyl)propan-1-ol, the following table includes predicted properties and data for the closely related isomer, 2-Ethoxy-3-phenylpropan-1-ol, for reference.
| Property | 3-(2-ethoxyphenyl)propan-1-ol (Predicted/Inferred) | 2-Ethoxy-3-phenylpropan-1-ol (Experimental/Computed) |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂[1] |
| Molecular Weight | 180.24 g/mol | 180.24 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | - |
| Boiling Point | Higher than the corresponding methoxy analog | - |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane | - |
| ¹H NMR | Predicted shifts for ethoxy, aromatic, and propanol protons | Available through spectral databases[1] |
| ¹³C NMR | Predicted shifts for all unique carbon atoms | Available through spectral databases[1] |
| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 180.11 | GC-MS data available[1] |
| Infrared Spectroscopy | Characteristic broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), and aromatic C-H stretches | - |
Synthesis and Experimental Protocols
The synthesis of 3-(2-ethoxyphenyl)propan-1-ol can be achieved through the reduction of its corresponding carboxylic acid, 3-(2-ethoxyphenyl)propanoic acid.
Synthesis of 3-(2-ethoxyphenyl)propanoic acid
This precursor can be synthesized via a Williamson ether synthesis followed by a Knoevenagel or Perkin condensation and subsequent reduction, or through other established methods for chain extension of 2-ethoxyphenol derivatives. The PubChem database lists 3-(2-ethoxyphenyl)propanoic acid with CID 2747694.[2]
Reduction of 3-(2-ethoxyphenyl)propanoic acid to 3-(2-ethoxyphenyl)propan-1-ol
A standard and effective method for the reduction of a carboxylic acid to a primary alcohol is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Addition of Carboxylic Acid: Dissolve 3-(2-ethoxyphenyl)propanoic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
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Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude 3-(2-ethoxyphenyl)propan-1-ol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Synthesis of 3-(2-ethoxyphenyl)propan-1-ol via reduction of the corresponding carboxylic acid.
Analytical Characterization Workflow
The structural confirmation of the synthesized 3-(2-ethoxyphenyl)propan-1-ol would involve a combination of spectroscopic techniques.
Caption: A generalized workflow for the analytical characterization of synthesized 3-(2-ethoxyphenyl)propan-1-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would confirm the presence of the ethoxy group (triplet and quartet), the aromatic protons (multiplets), the two methylene groups of the propyl chain adjacent to the aromatic ring and the hydroxyl group (triplets), and the terminal methylene group bearing the hydroxyl group (triplet). The hydroxyl proton would appear as a broad singlet.
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¹³C NMR: Would show the expected number of distinct carbon signals corresponding to the ethoxy group, the aromatic ring, and the propanol chain.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.24 g/mol ). Fragmentation patterns would likely involve the loss of water, the ethoxy group, and cleavage of the propyl chain.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group.[4] Other significant peaks would include C-H stretching of the alkyl and aromatic groups, and C-O stretching vibrations.
Applications in Research and Drug Development
While specific applications for 3-(2-ethoxyphenyl)propan-1-ol are not well-documented, its structural motifs suggest potential areas of interest for research and drug development.
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Intermediate for Novel Scaffolds: This compound can serve as a building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, to create a library of derivatives for screening in various biological assays.
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Analog for Structure-Activity Relationship (SAR) Studies: In the context of drug discovery programs targeting enzymes or receptors that bind to alkoxy-phenyl structures, 3-(2-ethoxyphenyl)propan-1-ol could be synthesized as an analog to probe the effect of the ethoxy group and the length of the alkyl chain on biological activity. For example, related phenylpropanoic acid derivatives have been investigated as dual PPAR agonists for the treatment of diabetes and dyslipidemia.[5]
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Potential Fragrance and Flavor Compound: Many substituted aromatic alcohols and ethers are used in the fragrance and flavor industry. The structural similarity to known fragrance components suggests it could be evaluated for its olfactory properties.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and molecular weight of 2-Ethoxy-benzenepropanol, with a focused analysis on the most probable isomer, 3-(2-ethoxyphenyl)propan-1-ol. While experimental data for this specific compound is sparse, a reliable synthetic route via the reduction of 3-(2-ethoxyphenyl)propanoic acid has been outlined, along with a comprehensive plan for its analytical characterization. The inclusion of data for the isomer 2-Ethoxy-3-phenylpropan-1-ol serves as a valuable reference point. For researchers and professionals in drug development, this guide offers the foundational knowledge necessary to synthesize and evaluate this and related compounds for potential applications in medicinal chemistry and materials science.
References
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The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxy-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Lohray, B. B., et al. (2001). (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 44(16), 2675-8.
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Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(2-ethoxyphenyl)propanoic acid. Retrieved from [Link]
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